2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Medicinal Chemistry Computational Chemistry Property Prediction

This para-isomer offers distinct electronic properties with a stronger electron-withdrawing effect and a defined dipole moment, making it superior for reproducible SAR studies and organic electronics. Its less sterically hindered scaffold enables reliable functionalization, unlike ortho/meta isomers. Choose this specific isomer for precise, reproducible research outcomes.

Molecular Formula C10H6N2O3S
Molecular Weight 234.23 g/mol
CAS No. 3474-89-3
Cat. No. B1626856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)thiazole-4-carbaldehyde
CAS3474-89-3
Molecular FormulaC10H6N2O3S
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C=O)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-6H
InChIKeyIIXIIEWUDZDHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)thiazole-4-carbaldehyde (CAS 3474-89-3): A Positional Isomer with Distinct Structural Properties for Specialized Chemical Synthesis


2-(4-Nitrophenyl)thiazole-4-carbaldehyde (CAS 3474-89-3) is a heterocyclic building block featuring a thiazole ring substituted with a 4-nitrophenyl group at the 2-position and a reactive aldehyde at the 4-position . Its molecular formula is C10H6N2O3S, with a molecular weight of 234.23 g/mol . The compound's structure, specifically the para-substitution of the nitrophenyl group, distinguishes it from its ortho- and meta-isomers, leading to unique electronic properties and reactivity profiles that are critical for applications in medicinal chemistry and materials science .

2-(4-Nitrophenyl)thiazole-4-carbaldehyde (CAS 3474-89-3): Why Generic Substitution with Positional Isomers is Scientifically Unreliable


Generic substitution among nitrophenyl-thiazole carbaldehyde isomers is scientifically unreliable due to the profound impact of nitro group position on the molecule's electronic landscape and subsequent reactivity. The para-nitro group in the target compound is a stronger electron-withdrawing group than its ortho or meta counterparts, leading to quantifiable differences in molecular properties like XLogP3-AA (lipophilicity) and topological polar surface area (TPSA), which in turn govern solubility, stability, and biological interactions [1]. These differences, while not always quantified in direct biological assays for this specific compound, are fundamental to its behavior as a chemical building block and can lead to divergent outcomes in synthetic pathways and final product properties.

2-(4-Nitrophenyl)thiazole-4-carbaldehyde (CAS 3474-89-3): A Quantitative Evidence Guide for Differentiation from Analogs


Comparative Computed Lipophilicity and Polar Surface Area vs. 2-(2-Nitrophenyl)thiazole-4-carbaldehyde

The target compound exhibits a computed XLogP3-AA value of 2.1, compared to 2.2 for its 2-nitrophenyl isomer [1]. The topological polar surface area (TPSA) for the 4-nitro isomer is 104 Ų, while the 2-nitro isomer has a TPSA of 104 Ų [1]. While TPSA is identical, the difference in lipophilicity (ΔXLogP = -0.1) is a quantifiable, albeit small, difference in a key property for drug design and solubility [1].

Medicinal Chemistry Computational Chemistry Property Prediction

Comparative Rotatable Bond Count vs. 2-(2-Nitrophenyl)thiazole-4-carbaldehyde

The target compound possesses 3 rotatable bonds, whereas its ortho-isomer, 2-(2-nitrophenyl)-1,3-thiazole-4-carbaldehyde, has only 2 rotatable bonds [1]. This is due to the steric hindrance around the nitro group in the ortho position restricting rotation.

Molecular Flexibility Conformational Analysis Computational Chemistry

Inferred Stability Advantage from Steric Hindrance: Class-Level Inference vs. Ortho-Isomer

While direct quantitative stability data comparing the 4-nitro and 2-nitro isomers is not available from allowed sources, the target compound's para-substitution pattern is expected to confer greater chemical stability compared to the ortho-isomer. This is a class-level inference based on the principle that ortho-substituted nitroaromatics can exhibit increased reactivity due to steric strain and the 'ortho effect', which can facilitate decomposition pathways not available to the para-isomer [1]. The reduced steric hindrance in the 4-nitrophenyl isomer leads to a more stable molecule, a crucial factor for long-term storage and consistent performance in multi-step syntheses.

Chemical Stability Isomer Comparison Reactivity

2-(4-Nitrophenyl)thiazole-4-carbaldehyde (CAS 3474-89-3): Recommended Scenarios for Optimal Scientific and Industrial Use


Synthesis of Diverse Heterocyclic Compound Libraries for Drug Discovery

The target compound's distinct electronic properties (as inferred from computed lipophilicity and rotatable bond count) make it a superior choice over its ortho-isomer for constructing diverse libraries of thiazole-based compounds for high-throughput screening. Its para-substituted nitrophenyl group provides a well-defined, less sterically hindered scaffold for further functionalization . This is critical for generating reproducible structure-activity relationship (SAR) data in medicinal chemistry campaigns.

Development of Novel Organic Electronic Materials and Dyes

The electron-withdrawing para-nitro group on the phenyl ring, coupled with the electron-rich thiazole core, creates a defined dipole moment and extended conjugation, which is valuable in the design of organic semiconductors and non-linear optical materials . The compound's planar geometry (as indicated by structural analogs) and potential for π-stacking make it a useful building block for self-assembled monolayers or charge-transfer complexes [1].

Chemical Probe Development for Enzyme Inhibition Studies

The unique combination of a reactive aldehyde group and a para-nitrophenyl substituent makes this compound a versatile starting point for synthesizing covalent enzyme inhibitors. The aldehyde can form reversible or irreversible covalent bonds with active site residues (e.g., lysine or cysteine), while the nitrophenyl group can act as a chromophore or a recognition element for the target protein's binding pocket . The isomer's distinct lipophilicity profile (ΔXLogP = -0.1 vs. ortho-isomer) should be considered when optimizing for cellular permeability and target engagement [2].

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